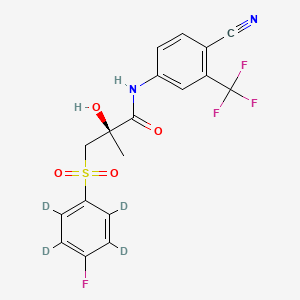

(R)-Bicalutamide-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information on its source or method of synthesis.

Synthesis Analysis

This involves a detailed look at the methods used to synthesize the compound. It could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra.Scientific Research Applications

Bicalutamide in Prostate Cancer Treatment

Bicalutamide functions as an androgen receptor antagonist, inhibiting androgen-regulated prostate cell growth and function, which leads to apoptosis and suppression of prostate cancer growth. It is administered orally and is used in men with locally advanced nonmetastatic prostate cancer as immediate therapy, either as an adjuvant to other treatments or as monotherapy as an alternative to surgical or medical castration. Studies have shown that Bicalutamide, particularly when combined with standard care or radiation therapy, offers significant disease-free survival benefits over standard care alone and is generally well tolerated by patients (Wellington & Keam, 2006; Kolvenbag & Blackledge, 1996).

Comparative Efficacy and Tolerability

Research comparing Bicalutamide with other hormonal therapies for prostate cancer, including castration and other antiandrogens, indicates that Bicalutamide may offer comparable survival outcomes with a better quality of life, particularly in terms of sexual interest and physical capacity. The tolerability profile and the impact on health-related quality of life scores make Bicalutamide a viable alternative in men who prioritize maintaining an active lifestyle (Gillatt, 2006).

Application in Breast Cancer Research

Beyond prostate cancer, Bicalutamide's androgen receptor antagonism has been explored in the context of breast cancer. The expression of androgen receptors in breast cancer cells and the efficacy of Bicalutamide in certain patient populations suggest potential avenues for therapy, especially in cases where conventional hormonal therapies are ineffective (Aleksieienko & Lalkin, 2019).

Neuroendocrine Differentiation in Prostate Adenocarcinoma

Bicalutamide's impact on neuroendocrine differentiation in prostate adenocarcinoma represents another area of research interest. This differentiation plays a role in the progression to androgen-independent growth of prostate cancer, and Bicalutamide's effects on serum chromogranin A levels and neuroendocrine cell activity offer insights into potential therapeutic strategies (Sciarra et al., 2006).

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and its environmental impact. It could also include information on safe handling and disposal procedures.

Future Directions

This would involve a discussion of areas for future research. This could include potential applications of the compound, unanswered questions about its properties or mechanism of action, and ways in which its synthesis could be improved.

I hope this general approach is helpful. If you have more specific questions about any of these aspects, feel free to ask!

properties

IUPAC Name |

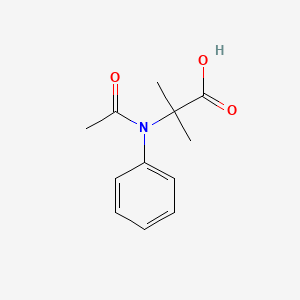

(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m0/s1/i3D,4D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJPYSCBVHEWIU-FTFUYGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)C[C@@](C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Bicalutamide-d4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564308.png)